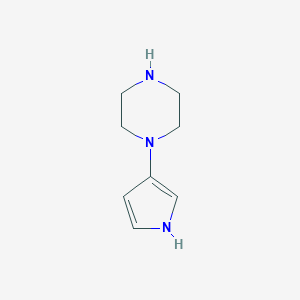

1-(1H-pyrrol-3-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-pyrrol-3-yl)piperazine is a chemical compound with the molecular formula C₈H₁₃N₃. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound is notable for its inclusion of a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The combination of these two structures imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

The synthesis of 1-(1H-pyrrol-3-yl)piperazine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction between piperazine and a suitable pyrrole derivative. For instance, the reaction between piperazine and 1-bromo-3-pyrrole can yield this compound under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the substitution.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(1H-pyrrol-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). This reaction typically leads to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various electrophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.

Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antidepressant Activity :

- Antipsychotic Properties :

- Anticonvulsant Effects :

- Antimicrobial Activity :

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, including the reaction of piperazine with pyrrole derivatives. This synthetic versatility allows for the generation of numerous analogs with tailored biological activities.

Table 1: Synthetic Routes for this compound Derivatives

| Synthetic Method | Key Steps | Yield (%) |

|---|---|---|

| Direct Alkylation | Piperazine + Pyrrole | 75 |

| Cyclization Reaction | Piperazine + Aldehyde + Pyrrole | 82 |

| Multi-component Reaction | Piperazine + Isocyanide + Pyrrole | 68 |

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

- Case Study on Antidepressants :

- Antipsychotic Drug Development :

- Antimicrobial Research :

Wirkmechanismus

The mechanism of action of 1-(1H-pyrrol-3-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

1-(1H-pyrrol-3-yl)piperazine can be compared with other similar compounds, such as:

1-(1H-pyrrol-2-yl)piperazine: This compound has the pyrrole ring attached at the 2-position instead of the 3-position. The positional isomerism can lead to differences in chemical reactivity and biological activity.

1-(1H-pyrrol-3-yl)morpholine: This compound contains a morpholine ring instead of a piperazine ring. The presence of an oxygen atom in the ring can influence its chemical properties and interactions with biological targets.

1-(1H-pyrrol-3-yl)pyrazine: This compound has a pyrazine ring instead of a piperazine ring. The additional nitrogen atoms in the pyrazine ring can affect its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of a pyrrole ring and a piperazine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(1H-pyrrol-3-yl)piperazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₃N₃ and features a piperazine ring fused with a pyrrole moiety. The unique combination of these structures imparts significant biological properties, making it a valuable scaffold for drug development.

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, pyrrole derivatives have shown minimum inhibitory concentration (MIC) values as low as 32 μg/mL against MRSA and E. coli .

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. This inhibition is crucial for developing targeted cancer therapies.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses, potentially leading to therapeutic applications in inflammatory diseases.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with structurally related compounds:

1. Antimicrobial Efficacy

A study examined the antimicrobial properties of various pyrrole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antibacterial potency. Compounds with halogen substitutions at specific positions exhibited enhanced activity against resistant strains of bacteria .

2. Anticancer Potential

In a recent investigation into the anticancer properties of piperazine derivatives, this compound was identified as a lead compound due to its ability to inhibit kinase activity associated with tumor growth. The study highlighted its potential in developing targeted therapies for specific cancer types .

3. Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications on the piperazine ring significantly influence the biological activity of derivatives. For example, introducing various substituents on the pyrrole ring can enhance solubility and bioavailability, crucial factors for therapeutic efficacy .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound remains under investigation, but preliminary studies suggest favorable absorption characteristics when administered orally. Further research is needed to establish comprehensive safety data, including toxicity profiles and long-term effects.

Eigenschaften

IUPAC Name |

1-(1H-pyrrol-3-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-10-7-8(1)11-5-3-9-4-6-11/h1-2,7,9-10H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCPTYZVZPFSEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CNC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.